3-(Chloromethyl)cyclobutan-1-one
Description
Significance of Strained Four-Membered Carbocyclic Systems in Organic Synthesis
Four-membered carbocycles, such as cyclobutanes, are characterized by significant angle and torsional strain, with ring strains typically around 26-28 kcal/mol. nih.gov This stored energy makes them valuable intermediates, as the release of this strain can drive reactions forward. nih.govresearchgate.net The introduction of additional features like double bonds or fused rings can further increase this strain, enhancing their reactivity. nih.gov For instance, bicyclo[1.1.0]butanes are among the most strained four-membered systems, with approximately 66 kcal/mol of strain. nih.gov
The utility of these strained systems is evident in their ability to undergo unique ring-opening and rearrangement reactions, providing access to a diverse range of molecular scaffolds. acs.org These transformations are often catalyzed by transition metals, which can facilitate the cleavage of C-C bonds through processes like oxidative addition or β-carbon elimination. acs.org Consequently, four-membered rings serve as versatile building blocks for constructing complex natural products and other biologically active molecules. acs.orgopenmedicinalchemistryjournal.com Their application has become more prevalent in the last four decades, with their use in the synthesis of a wide array of compounds including fatty acids, amino acids, and terpenes. openmedicinalchemistryjournal.comnih.gov
Unique Reactivity Profiles of Cyclobutanone (B123998) Scaffolds
Cyclobutanone scaffolds possess a unique combination of a strained four-membered ring and a reactive carbonyl group, making them privileged structures in synthetic chemistry. The inherent ring strain in cyclobutanones facilitates a variety of unusual reactions. researchgate.net These include α-functionalization, rearrangements, and C-C bond activation, which can be used to produce a wide array of enantiomerically enriched compounds. researchgate.net
The reactivity of cyclobutanones can be harnessed in various ways. For example, they can undergo ring-opening transformations mediated by Lewis acids or thermal conditions. acs.org Palladium-catalyzed reactions of cyclobutanone derivatives, such as N-sulfonylhydrazones, can lead to the formation of cyclobutenes, methylenecyclobutanes, and conjugated dienes. organic-chemistry.org Furthermore, the fusion of a cyclobutanone ring to an aromatic system, as seen in benzocyclobutenones, results in even higher ring strain and enhanced reactivity, making them versatile building blocks for transition-metal-mediated C-C bond activation. springernature.com
Position of 3-(Chloromethyl)cyclobutan-1-one as a Versatile Building Block in Synthetic Methodologies
This compound stands out as a particularly useful and versatile building block in organic synthesis. This is due to the presence of two key reactive sites: the strained cyclobutanone ring and the electrophilic chloromethyl group. The chloromethyl group serves as a handle for introducing various functional groups through nucleophilic substitution reactions.
A notable application of this compound is in the synthesis of bicyclic structures. For instance, it is a key precursor in the synthesis of 2-azabicyclo[2.1.1]hexanes, which are formed through an intramolecular cyclization. A two-step synthetic approach to 3-(chloromethyl)cyclobutanone has been described and utilized in the synthesis of 2,4-methanoproline analogues. openmedicinalchemistryjournal.comnih.gov This versatility makes this compound a valuable intermediate for creating diverse and complex molecular architectures. springernature.comnih.gov
Properties
IUPAC Name |
3-(chloromethyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-3-4-1-5(7)2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNWWGRZUVTWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reactivity and Mechanistic Pathways of 3 Chloromethyl Cyclobutan 1 One
Reactivity of the Ketone Carbonyl in 3-(Chloromethyl)cyclobutan-1-one
The carbonyl group (C=O) is a dominant feature of the molecule's reactivity. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized double bond, where the carbon atom is electrophilic (electron-poor) and the oxygen atom is nucleophilic (electron-rich). allstudiesjournal.comnptel.ac.in This polarity makes the carbonyl carbon a prime target for attack by a wide array of nucleophiles. libretexts.orgmasterorganicchemistry.com
Nucleophilic addition is a fundamental reaction of ketones. nptel.ac.in A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. This intermediate is then typically protonated by a solvent or a weak acid to yield the final addition product. libretexts.org
In the case of this compound, this reaction has been utilized in the synthesis of complex bicyclic structures. A notable example is the reaction with primary amines. researchgate.net The amine nitrogen acts as the nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate, which then eliminates water to form an imine (or Schiff base). allstudiesjournal.com This transformation is a key step in the synthesis of 2-azabicyclo[2.1.1]hexanes, which are analogs of the naturally occurring insect antifeedant, 2,4-methanoproline. researchgate.net The reaction demonstrates the accessibility of the ketone for nucleophilic attack, initiating a sequence that leads to significant molecular complexity.
| Nucleophile | Intermediate Product | Final Product Type (after workup) |
| Primary Amine (R-NH₂) | Hemiaminal | Imine |
| Alcohol (R-OH) | Hemiacetal | Acetal (B89532) (with acid catalyst and excess alcohol) nptel.ac.in |
| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Tertiary Alcohol |
| Cyanide (CN⁻) | Cyanohydrin Alkoxide | Cyanohydrin |
The reactivity of the carbonyl group can be significantly enhanced by the presence of an electrophile, most commonly an acid catalyst. nptel.ac.in The non-bonding electrons on the carbonyl oxygen can accept a proton from an acid, forming a resonance-stabilized cation. This protonation increases the positive character of the carbonyl carbon, making it substantially more electrophilic and thus more reactive towards even weak nucleophiles. allstudiesjournal.comnptel.ac.in
This principle of electrophilic activation is crucial for reactions like acetal formation, where alcohols (which are weak nucleophiles) add to the ketone. nptel.ac.in The reaction is reversible and driven to completion by removing water. Similarly, the formation of imines, as discussed previously, is typically catalyzed by acid to facilitate both the initial nucleophilic attack and the subsequent dehydration step. allstudiesjournal.com The electrophilicity of the carbonyl is also influenced by the substituent on the ring. While the chloromethyl group is relatively distant, its electron-withdrawing inductive effect can slightly increase the reactivity of the carbonyl compared to a simple alkyl-substituted cyclobutanone (B123998). allstudiesjournal.com
Transformations Involving the Chloromethyl Group
The chloromethyl group (-CH₂Cl) provides a second reactive site within the molecule. As a primary alkyl halide, the carbon atom bonded to the chlorine is electrophilic and susceptible to reactions that substitute the chlorine atom.
The chloromethyl group is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride), leading to a concerted bond-forming and bond-breaking process. This pathway is favored for primary halides due to the low steric hindrance. A wide variety of nucleophiles, including amines, hydroxides, and thiols, can displace the chloride to form new carbon-heteroatom bonds.
A powerful application of this reactivity is seen in intramolecular Sₙ2 reactions. Following the formation of an imine from this compound and a primary amine, subsequent reduction of the imine can lead to a secondary amine. The nitrogen atom of this amine can then act as an internal nucleophile, attacking the chloromethyl carbon to displace the chloride and form a new five-membered ring. This intramolecular cyclization is the final step in the formation of the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.net
| Nucleophile | Reaction Type | Product |
| Ammonia (NH₃) | Sₙ2 | 3-(Aminomethyl)cyclobutan-1-one |
| Cyanide (CN⁻) | Sₙ2 | 3-(Cyanomethyl)cyclobutan-1-one |
| Azide (N₃⁻) | Sₙ2 | 3-(Azidomethyl)cyclobutan-1-one |
| Thiolate (RS⁻) | Sₙ2 | 3-(Alkylthiomethyl)cyclobutan-1-one |
| Internal Amine | Intramolecular Sₙ2 | 2-Azabicyclo[2.1.1]hexane derivative researchgate.net |
Modern synthetic methods offer further avenues for transforming the chloromethyl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. frontierspecialtychemicals.com While specific examples with this compound are not extensively documented, the C(sp³)-Cl bond can potentially participate in such reactions with organoboron reagents or other organometallics, allowing for the introduction of aryl, vinyl, or alkyl groups in place of the chlorine. frontierspecialtychemicals.combris.ac.uk
The chloromethyl group can also be a precursor for radical-mediated transformations. Under initiation by UV light or a radical initiator, the C-Cl bond can undergo homolytic cleavage to generate a primary alkyl radical. lumenlearning.com This radical can participate in chain reactions, such as further halogenation, or be trapped by other reagents. Radical cyclization reactions, often mediated by transition metals like manganese, provide a pathway to complex polycyclic systems. thieme-connect.de For instance, a radical generated at the methyl position could, in a suitably designed substrate, add to an internal π-system to forge a new ring.
Ring-Opening Reactions of the Cyclobutanone Core
The cyclobutane (B1203170) ring is characterized by significant angle strain (approximately 9 kcal/mol) and torsional strain, as the C-C-C bond angles are forced to be around 90° instead of the ideal 109.5° for sp³ hybridized carbons. rsc.org This inherent strain energy can be a thermodynamic driving force for ring-opening reactions, leading to the formation of more stable, acyclic products. rsc.orgresearchgate.net
Lewis acid activation of the ketone can promote formal cycloaddition reactions where the cyclobutane itself acts as a synthon. For example, in reactions with donor-acceptor (DA) cyclobutanes, Lewis acids can facilitate a [4+2] cycloaddition with nitriles, where the cyclobutane ring opens to form a stable tetrahydropyridine (B1245486) derivative. researchgate.net This type of reactivity, driven by the release of ring strain, could provide a pathway from this compound to functionalized six-membered heterocycles.
Furthermore, highly strained systems derived from cyclobutanes, such as bicyclo[1.1.0]butanes (BCBs), are known to undergo ring-opening reactions with a wide variety of nucleophiles, electrophiles, and radicals. rsc.orgresearchgate.net While this compound itself is not a BCB, its strained core is susceptible to cleavage under certain conditions, particularly if the reaction leads to a significant energetic payoff. For example, radical-induced ring opening of cyclopropylcarbinyl systems to form homoallylic radicals is a well-known process, and analogous pathways could be envisioned for the cyclobutyl system under specific thermal or photochemical conditions. caltech.edu
Acid-Mediated Ring Cleavage
Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which facilitates the cleavage of the strained cyclobutane ring. libretexts.org This process is analogous to the acid-catalyzed opening of epoxides, where protonation of the oxygen creates a better leaving group and renders the ring susceptible to nucleophilic attack. libretexts.org Lewis acids can also mediate the ring-opening of 3-arylcyclobutanones, a process that can involve the participation of water to achieve synergistic cleavage of C-C bonds. researchgate.net The cleavage typically occurs at the C1-C2 or C1-C4 bond, driven by the release of ring strain. The regioselectivity of the cleavage can be influenced by the stability of the resulting carbocation intermediate.
A plausible mechanism for the acid-mediated ring cleavage of this compound is depicted below:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack and Ring Opening: A nucleophile, which can be the conjugate base of the acid or another species present in the reaction mixture, attacks the carbonyl carbon. This is followed by the cleavage of one of the adjacent C-C bonds of the cyclobutane ring to alleviate ring strain.
Formation of the Acyclic Product: The process results in an acyclic product, the structure of which depends on the specific reaction conditions and the nucleophile involved.
| Reactant | Reagent | Conditions | Product Type | Reference |
| 3-Arylcyclobutanone | Lewis Acid / Water | Mild Conditions | Aryl Alkyl Ketone | researchgate.net |
| Asymmetric Epoxide | Acidic Methanol (B129727) | - | Ring-opened alcohol | libretexts.org |
Oxidative Ring Transformations
Oxidative conditions can induce ring cleavage in cyclobutane derivatives. For instance, the oxidative ring-opening homo-coupling of 1-substituted cyclobutanols can lead to the formation of C(sp³)–C(sp³) bonds under mild conditions. researchgate.net In the case of this compound, oxidative transformations can be initiated at the carbonyl group or the adjacent carbon atoms. The presence of an oxidizing agent can lead to the formation of a radical or a more electrophilic species, which then undergoes ring opening. For example, the oxidative ring-opening of cyclobutanols can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org
A representative oxidative transformation is the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into a lactone. For this compound, this would involve the insertion of an oxygen atom adjacent to the carbonyl group, leading to a five-membered lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.
| Reactant | Reagent | Conditions | Product | Reference |
| 1-Substituted Cyclobutanols | Oxidizing Agent | Mild, Open Flask | C(sp³)–C(sp³) coupled product | researchgate.net |
| Furan-fused Cyclobutanone | m-CPBA, MeOH | DCM | Methanol addition product | rsc.org |
Transition Metal-Catalyzed Ring Opening
Transition metals, particularly palladium, are effective catalysts for the ring-opening of cyclobutanones. bohrium.com These reactions often proceed through the oxidative addition of a C-C bond to the metal center, a process facilitated by the release of ring strain. For 3-arylcyclobutanones, a Pd(0)/IMes catalyst can induce skeletal rearrangement to 1-indanones through the cleavage of both C(carbonyl)–C(sp³) and C(sp²)–H bonds. acs.org Palladium-catalyzed domino reactions involving the ring-opening of cyclobutanones have been developed to provide chiral 1-indanones. rsc.org
The general mechanism for a palladium-catalyzed ring-opening of a substituted cyclobutanone involves:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into one of the C-C bonds adjacent to the carbonyl group, forming a palladacyclopentanone intermediate.
Intermediate Manipulation: This intermediate can then undergo various transformations, such as β-hydride elimination, reductive elimination, or insertion of other molecules.
Product Formation: The final product is formed through reductive elimination from the palladium center, which regenerates the active catalyst.
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |
| Pd(0)/IMes | 3-Arylcyclobutanone | Skeletal Rearrangement | 1-Indanone | acs.org |
| Palladium Catalyst | Prochiral Cyclobutanone | Domino Ring-Opening/Hiyama Coupling | Chiral 1-Indanone | rsc.org |
| Rh(I) Catalyst | Furan-fused Cyclobutanone | [4+2]-Annulation with Alkynes | Furan-fused Tricyclic Products | rsc.org |
Photoinduced Cyclobutane Ring Opening
Photochemical methods provide another avenue for the ring-opening of cyclobutanes, often proceeding through radical intermediates. rsc.org Photoredox catalysis, in particular, has emerged as a powerful tool. For instance, a dual photoredox/titanium-catalyzed dehydroxylative ring-opening of cyclobutanone oximes can generate γ-cyanoalkyl radicals. bohrium.com These radicals can then participate in further reactions, such as Giese-type additions. bohrium.com Similarly, a photoinduced palladium-catalyzed radical Heck-type coupling of cyclobutanone oxime esters with vinyl arenes has been developed. acs.orgnih.gov
The mechanism for a photoredox-catalyzed ring-opening typically involves:
Excitation of Photocatalyst: A photocatalyst absorbs light and reaches an excited state.
Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with the cyclobutane substrate (or a derivative like an oxime), leading to the formation of a radical ion.
Ring Cleavage: The resulting radical ion undergoes fragmentation, leading to the cleavage of a C-C bond and the formation of a new radical species.
Further Reaction: This radical can then be trapped by another reagent to form the final product.
| Catalysis | Substrate | Key Intermediate | Product Type | Reference |
| Photoredox/Ti dual catalysis | Cyclobutanone Oxime | γ-Cyanoalkyl Radical | Distally Cyano-substituted Amide | bohrium.com |
| Photoinduced Palladium Catalysis | Cyclobutanone Oxime Ester | Cyanoalkyl/Pd(I) Hybrid Species | Cyanoalkylation Olefins | acs.orgnih.gov |
| Photoredox Catalysis | Cyclobutyl Tertiary Alcohol | Cyclobutylcarbinyl Radical | γ,δ-Unsaturated Ketone | rsc.org |
Ring Expansion and Contraction Reactions
Beyond ring cleavage, this compound can undergo reactions that alter the size of the carbocyclic ring.
Diazomethane (B1218177) Methodologies for Ring Expansion
The reaction of cyclobutanones with diazomethane is a classic method for ring expansion to cyclopentanones, known as the Tiffeneau-Demjanov rearrangement. libretexts.orgugent.be The reaction proceeds through the nucleophilic addition of diazomethane to the carbonyl carbon, followed by the loss of nitrogen gas and a 1,2-alkyl shift. With unsymmetrical cyclobutanones like this compound, the regioselectivity of the rearrangement is influenced by the migratory aptitude of the adjacent α-carbons. Generally, the less-substituted carbon atom preferentially migrates. ugent.be The presence of substituents on the cyclobutane ring can significantly affect the ratio of the resulting regioisomeric cyclopentanones. acs.orgacs.org
| Reactant | Reagent | Reaction Name | Product | Key Feature | Reference |
| Cyclobutanone | Diazomethane | Tiffeneau-Demjanov Rearrangement | Cyclopentanone (B42830) | One-carbon ring expansion | libretexts.orgugent.be |
| β-Substituted Cyclobutanone | Diazomethane | Diazomethane Ring Expansion | Regioisomeric Cyclopentanones | Substituent influences regioselectivity | acs.orgacs.org |
Palladium-Catalyzed Ring Contraction
While less common than ring expansion, ring contraction of cyclobutane derivatives can occur under specific conditions. For instance, base-induced ring contraction of 2-bromocyclobutanone (B185203) can lead to cyclopropanecarboxylic acids. unica.it Although direct palladium-catalyzed ring contraction of this compound is not extensively documented, palladium catalysis is known to mediate various skeletal rearrangements of small rings. It is plausible that a palladium-catalyzed process could facilitate a Favorskii-type rearrangement, where the chloromethyl group acts as a leaving group precursor. This would involve the formation of a cyclopropanone (B1606653) intermediate via an enolate, which would then be opened by a nucleophile.
| Reactant | Reagent/Catalyst | Reaction Type | Product Type | Reference |
| 2-Bromocyclobutanone | Base | Base-induced Ring Contraction | Cyclopropanecarboxylic Acid | Stereoselective procedure |
| α-Halo Ketone | Base | Favorskii Rearrangement | Ester (after nucleophilic attack) | Ring contraction |
Advanced Derivatization and Selective Functionalization Strategies for 3 Chloromethyl Cyclobutan 1 One
α-Functionalization of the Cyclobutanone (B123998) Moiety
The α-position to the carbonyl group in the cyclobutanone ring is a key site for functionalization. While direct α-functionalization of 3-(chloromethyl)cyclobutan-1-one itself is not extensively detailed in the provided context, general principles of cyclobutanone chemistry suggest that this position is amenable to various transformations. researchgate.net Organocatalyzed and metal-catalyzed reactions are common strategies for the α-functionalization of cyclobutanone systems. researchgate.net These methods often involve the formation of enolates or enamines, which can then react with a variety of electrophiles.
For instance, aldol (B89426) reactions of cyclobutanone derivatives with aldehydes can introduce new carbon-carbon bonds at the α-position. researchgate.net The stereochemical outcome of such reactions can often be controlled through the use of chiral catalysts or auxiliaries. researchgate.net Another approach involves the use of organometallic reagents to achieve α-alkylation or α-arylation. researchgate.net These reactions expand the structural diversity of the cyclobutane (B1203170) core, providing access to a range of substituted derivatives.
Derivatization at the Chloromethyl Group for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The chloromethyl group serves as a highly reactive electrophilic handle, facilitating a wide array of nucleophilic substitution reactions. This allows for the introduction of various carbon and heteroatom-based functional groups, significantly expanding the synthetic utility of this compound.
Substituted methylenecyclobutanes are accessible from this compound through reactions that involve the chloromethyl group. One strategy involves the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides, which can lead to the formation of methylenecyclobutanes. organic-chemistry.org Another approach is the cycloaddition of allenes to appropriately substituted olefins, which provides a route to 3-methylenecyclobutanes with various substituents at the 1-position. researchgate.net
A new method for preparing methylenecyclobutane (B73084) involves the dechlorination of pentaerythrityl tetrachloride using zinc dust in the presence of sodium iodide and sodium carbonate. caltech.edu While not directly starting from this compound, this highlights a synthetic pathway to the core methylenecyclobutane structure.
The synthesis of aminocyclobutane carboxylic acids from this compound is a multistep process that leverages the reactivity of both the ketone and the chloromethyl group. A key transformation involves the imination of this compound, followed by subsequent reactions to introduce the carboxylic acid functionality. researchgate.net
One documented approach involves the reaction of this compound with an amine to form an imine, which can then undergo further transformations. For example, a two-step synthesis of 2,4-methanoproline analogues starts with 3-(chloromethyl)cyclobutanone. acs.org The key step is a reversible addition of hydrogen cyanide to an in-situ generated imine, followed by ring closure. acs.org The resulting 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles can be converted to the corresponding amines. acs.org Hydrolysis of the nitrile group would then yield the desired aminocyclobutane carboxylic acid.
Furthermore, syn- and anti-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) have been prepared from their corresponding methanesulfonyl esters, demonstrating the feasibility of introducing functionalized side chains and subsequent conversion to amino acids. nih.gov
The chloromethyl group of this compound is susceptible to nucleophilic attack by sulfur-containing reagents, leading to the formation of various sulfur-substituted cyclobutanes.
One general method for creating sulfur-containing heterocycles is through the reaction of 1,3-dihaloalkanes with sodium sulfide. beilstein-journals.org Applying this logic, the chloromethyl group, in combination with another leaving group on the cyclobutane ring, could potentially be used to form thietanes. beilstein-journals.org
A more direct approach involves the nucleophilic substitution of the chloride with a thiol or sulfide. For example, the reaction of 3,5-dichloro-N-ethyl-pyridine-2-carboxamide with sodium ethanethiolate (NaSEt) results in the selective displacement of the chlorine at the 3-position to form 5-chloro-N-ethyl-3-ethylsulfanyl-pyridine-2-carboxamide. google.com A similar reaction with this compound and a suitable sulfur nucleophile would yield the corresponding sulfur-substituted cyclobutane.
Additionally, three-component reactions involving lithium alkylthiolates, 1-alkynylphosphine oxides, and aldehydes can produce sulfur-substituted allenes, showcasing a method for incorporating sulfur into more complex structures. researchgate.net
Construction of Bicyclo[2.1.1]hexane Scaffolds from this compound
The strained ring system of this compound makes it an excellent precursor for the construction of bicyclo[2.1.1]hexane scaffolds. These bicyclic structures are of significant interest in medicinal chemistry as they can serve as rigid bioisosteres for phenyl rings. nih.govchemrxiv.org
A prominent strategy for synthesizing bicyclo[2.1.1]hexane systems from this compound involves a reductive cyclization process. researchgate.netlookchem.com This transformation is often achieved by first converting the ketone to an amine via reductive amination. The resulting amino group can then undergo an intramolecular nucleophilic substitution with the chloromethyl group to form the bicyclic framework.
For example, the synthesis of 2-azabicyclo[2.1.1]hexanes, which are analogues of the natural insect antifeedant 2,4-methanoproline, has been accomplished through the imination of this compound followed by reductive cyclization. researchgate.net This intramolecular cyclization effectively forges the second ring of the bicyclo[2.1.1]hexane system.
| Starting Material | Reagents/Conditions | Product | Reference |
| 3-(Chloromethyl)cyclobutanone | 1. Amine, 2. Reducing Agent | 2-Azabicyclo[2.1.1]hexane derivative | researchgate.net |
| Imine of 3-(chloromethyl)cyclobutanone | Hydrogen Cyanide, then ring closure | 2-Alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile | acs.org |
Modification of the Ketone Functionality
The ketone group of this compound offers a prime site for modification, allowing for the introduction of new functionalities and the creation of diverse molecular scaffolds. Key transformations include reduction to alcohols and conversion to enolates for subsequent reactions.
The ketone functionality can be selectively reduced to the corresponding secondary alcohol, 3-(chloromethyl)cyclobutanol. This transformation requires a reducing agent that is chemoselective for the carbonyl group without affecting the alkyl chloride moiety.
Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose. It is a mild reducing agent that readily converts aldehydes and ketones to alcohols but is generally unreactive towards less electrophilic functional groups like alkyl halides under standard conditions. The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol, often at reduced temperatures to enhance selectivity. The result of the reduction is a mixture of cis and trans diastereomers of 3-(chloromethyl)cyclobutanol.
Table 2: General Conditions for the Reduction of this compound This table outlines typical conditions for the chemoselective reduction of a ketone in the presence of an alkyl halide.
| Reagent | Solvent(s) | Temperature | Product |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to room temp. | 3-(Chloromethyl)cyclobutanol |
The protons on the carbons alpha to the carbonyl group in this compound are acidic and can be removed by a strong base to form a nucleophilic enolate intermediate. The formation of enolates is a cornerstone of carbonyl chemistry, enabling a wide range of carbon-carbon bond-forming reactions. However, the increased ring strain of the resulting cyclobutene (B1205218) system makes enolization more challenging compared to acyclic or larger-ring ketones. nih.gov
To achieve efficient and irreversible enolate formation, strong, sterically hindered, non-nucleophilic bases are required. znaturforsch.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose, typically in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). These conditions ensure complete deprotonation to form the lithium enolate, preventing self-condensation or other side reactions. The resulting enolate is a potent nucleophile that can be trapped with various electrophiles.
Table 3: Conditions for the Generation of the Lithium Enolate This table details standard conditions for the formation of a ketone enolate.
| Base | Solvent | Temperature | Intermediate |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Lithium 3-(chloromethyl)cyclobut-1-en-1-olate |
A further transformation of the ketone involves its conversion to an enol phosphate . Enol phosphates are versatile synthetic intermediates, notably used in cross-coupling reactions. researchgate.net While the classic Perkow reaction involves the reaction of an α-haloketone with a phosphite (B83602), modern methods allow for the direct conversion of ketones to enol phosphates. wikipedia.orgnih.gov
One such method is a one-pot procedure that first involves the α-tosyloxylation of the ketone, followed by the addition of a trialkyl phosphite. nih.gov This approach avoids the direct use of α-haloketones, which can be unstable. nih.gov For this compound, this would yield a substituted cyclobutenyl phosphate, a valuable precursor for further functionalization. researchgate.netrsc.org
Table 4: Representative Reagents for Enol Phosphate Synthesis from a Ketone This table is based on a general one-pot methodology for converting ketones to enol phosphates. nih.gov
| Step | Reagents | Purpose |
| 1. α-Hydroxytosylation | (Diacetoxyiodo)benzene, p-Toluenesulfonic acid | Generates an α-tosyloxyketone intermediate |
| 2. Phosphate Formation | Triethyl phosphite (P(OEt)₃), 4 Å Molecular Sieves | Reacts with the intermediate to form the enol phosphate |
Applications As a Synthetic Intermediate in Complex Molecule Construction
Precursor for 2,4-Methanoproline Analogues
A significant application of 3-(chloromethyl)cyclobutan-1-one is its role as a key precursor in the synthesis of 2,4-methanoproline analogues. acs.orgnih.gov 2,4-Methanoproline is a non-proteinogenic amino acid originally isolated from the seeds of Ateleia herbert smithii, which are notably resistant to predation by various seed predators. acs.org This resistance has led to the hypothesis that 2,4-methanoproline may act as an antifeedant. acs.org
The synthesis of 2,4-methanoproline and its analogues often involves the construction of a 2-azabicyclo[2.1.1]hexane skeleton. acs.orgnih.gov A two-step synthetic approach to 3-(chloromethyl)cyclobutanone has been developed, which is then utilized in the synthesis of these analogues. acs.orgnih.gov The key step in this process is a reversible addition of hydrogen cyanide to imines derived from this compound, which proceeds under conditions that facilitate ring closure to form the desired bicyclic structure. acs.orgresearchgate.net This method provides an efficient pathway to 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles, which can be further converted to the corresponding amines. acs.org The utility of this compound in this context is underscored by its ability to enable a multigram scale synthesis of these complex proline analogues in a relatively short number of steps. acs.org
Building Block for Natural Product Synthesis
The cyclobutane (B1203170) ring is a structural motif found in a variety of naturally occurring compounds, including alkaloids, amino acids, and terpenes. openmedicinalchemistryjournal.com Consequently, this compound serves as a valuable building block in the total synthesis of such natural products. openmedicinalchemistryjournal.comnih.gov
Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids are a class of natural products that exhibit a range of biological activities. openmedicinalchemistryjournal.comnih.gov The synthesis of these complex molecules often requires strategic introduction of the cyclobutane core. While many synthetic routes to cyclobutane-containing alkaloids exist, the use of pre-functionalized cyclobutane derivatives like this compound can offer a more direct approach. openmedicinalchemistryjournal.com For instance, the synthesis of analogues of 2,4-methanoproline, which is itself a cyclobutane-containing amino acid, highlights the utility of this ketone in constructing the core structure of these natural product analogues. acs.orgopenmedicinalchemistryjournal.com
Role in the Synthesis of Pharmaceutical Precursors and Bioisosteres
The unique structural features of the cyclobutane ring, such as its strained nature and three-dimensional arrangement, make it an attractive scaffold in medicinal chemistry. calstate.edu this compound is a valuable intermediate for the synthesis of pharmaceutical precursors and bioisosteres, which are molecules or groups that have similar chemical or physical properties and produce broadly similar biological effects. tcichemicals.comu-tokyo.ac.jp
The introduction of a cyclobutane moiety can influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical for drug efficacy. drughunter.com The reactivity of the chloromethyl group in this compound allows for the facile introduction of various functional groups, enabling the synthesis of a diverse library of cyclobutane-containing compounds for screening in drug discovery programs. For example, the bicyclo[1.1.1]pentane (BCP) cage, which can be accessed from cyclobutane precursors, is increasingly used as a bioisostere for para-substituted benzene (B151609) rings in drug design. acs.org
Intermediate for Spiro-Fused Heterocycles
Spiro-fused heterocycles are a class of compounds characterized by two rings sharing a single common atom. These structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and pharmaceuticals. mdpi.com The synthesis of these complex, three-dimensional scaffolds often requires versatile building blocks that can participate in cyclization reactions.
This compound can serve as a precursor for the synthesis of spiro-fused heterocycles. rsc.org The ketone functionality can undergo reactions to form one of the rings, while the chloromethyl group provides a reactive handle for the formation of the second ring through intramolecular cyclization. For instance, spiro-fused systems can be constructed through multicomponent reactions involving isatin, where a building block with a reactive electrophilic center, such as the chloromethyl group, can participate in the cyclization process to form the spirocyclic framework. umich.edusemanticscholar.org
Synthesis of Specialty Chemicals and Materials
Beyond its applications in the life sciences, this compound can also be utilized in the synthesis of specialty chemicals and materials. The strained cyclobutane ring can impart unique properties to polymers and other materials. The reactivity of both the ketone and the chloromethyl group allows for the incorporation of this cyclobutane moiety into larger molecular structures, potentially influencing properties such as thermal stability, rigidity, and photochemical reactivity. wisc.edu For example, the [2+2] photocycloaddition of olefins, a reaction related to the formation of cyclobutane rings, is a key transformation in the synthesis of various organic materials. wisc.edu
Mechanistic Investigations and Computational Chemical Studies of 3 Chloromethyl Cyclobutan 1 One Reactivity
Computational Characterization of Electronic Structure and Reactivity
Computational chemistry provides powerful tools to understand the intrinsic properties of molecules like 3-(chloromethyl)cyclobutan-1-one. These methods allow for the detailed characterization of its electronic structure, which in turn dictates its reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is frequently employed to predict molecular geometries, vibrational frequencies, and other properties of molecules like this compound. nanobioletters.commdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, can provide optimized molecular structures, including bond lengths and angles. nanobioletters.commdpi.com These calculations are crucial for understanding the stability and strain within the cyclobutane (B1203170) ring. nanobioletters.com For instance, the calculated bond lengths and angles can be compared with experimental data for similar cyclobutane derivatives to assess the impact of the chloromethyl and carbonyl groups on the ring's geometry. nanobioletters.com
Table 1: Representative Calculated Geometrical Parameters for a Cyclobutane Derivative This table presents illustrative data for a related cyclobutane derivative, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, as a proxy to demonstrate the type of information obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-Cl | 1.80 Å |
| Bond Angle | C-C-C (in ring) | ~88-91° |
Source: Adapted from DFT calculations on a similar cyclobutane derivative. nanobioletters.com
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the MEP analysis would reveal a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophiles. Conversely, the carbon atom of the chloromethyl group would exhibit a positive potential due to the electron-withdrawing effect of the chlorine atom, making it a prime site for nucleophilic attack. The analysis of MEP is instrumental in understanding intermolecular interactions and the initial steps of reaction mechanisms. researchgate.net
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity. researchgate.netdergipark.org.tr These descriptors include:
HOMO-LUMO energy gap (ΔE): A smaller gap generally indicates higher reactivity.
Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 2: Illustrative Global Reactivity Descriptors for a Generic Organic Molecule This table provides a conceptual framework for the types of data generated for global reactivity descriptors.
| Descriptor | Formula | Conceptual Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | ~9-10 eV |
| Electron Affinity (A) | -ELUMO | ~1-2 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~4-4.5 eV |
| Chemical Softness (S) | 1 / η | ~0.22-0.25 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | ~5-6 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | ~2.7-3.6 eV |
Source: Based on general principles of global reactivity descriptors. dergipark.org.trijres.org
Mechanistic Elucidation of Key Transformations
The unique structural features of this compound give rise to a rich and varied reaction chemistry, particularly in transformations that involve the strained four-membered ring.
The cyclobutane ring in this compound possesses significant ring strain, which is a driving force for various ring-opening and ring-expansion reactions. researchgate.net These transformations lead to the formation of more stable five-membered rings or acyclic structures. For example, under certain conditions, the molecule can undergo rearrangements where the four-membered ring expands to a cyclopentanone (B42830) derivative. This process is often initiated by the formation of a carbocation, which then triggers a 1,2-alkyl shift, relieving the ring strain. The presence of the chloromethyl group can influence the course of these reactions, potentially participating in intramolecular cyclizations. Computational studies can model the transition states of these rearrangements, providing insights into the reaction barriers and preferred pathways. rsc.org
The chloromethyl group in this compound is a primary alkyl halide, making it a good substrate for SN2 reactions. libretexts.org A wide range of nucleophiles can displace the chloride ion, allowing for the introduction of various functional groups. The electrophilicity of the carbon atom attached to the chlorine is enhanced by the electron-withdrawing nature of the halogen. masterorganicchemistry.com
Photochemical Reaction Mechanisms
The photochemistry of cyclobutanones is largely governed by the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbonyl carbon bond upon photoexcitation. This cleavage results in the formation of a 1,4-diradical intermediate. For this compound, this process would lead to a diradical species that can subsequently undergo several competing reaction pathways.
Key Photochemical Pathways:
Decarbonylation: The diradical intermediate can lose a molecule of carbon monoxide (CO) to form a cyclopropane (B1198618) derivative. This is a common pathway for cyclobutanones due to the release of ring strain.
Ring-Opening: The diradical can also lead to the formation of an unsaturated acyclic ketone through the cleavage of another carbon-carbon bond.
Intramolecular Radical Combination: The radical centers can recombine to form bicyclic products, although this is generally less common.
The presence of the chloromethyl substituent at the 3-position is expected to influence the stability of the diradical intermediate and the relative rates of these competing pathways. Computational chemistry, particularly methods like CASSCF (Complete Active Space Self-Consistent Field), can be employed to model the potential energy surfaces of these reactions. Current time information in Bangalore, IN. Such studies on unsubstituted cyclobutanone (B123998) have shown that decarbonylation and cycloelimination (to form ketene (B1206846) and an alkene) are the major fragmentation channels. Current time information in Bangalore, IN.rsc.orgacs.org For this compound, the electron-withdrawing nature of the chloromethyl group could potentially influence the regioselectivity of the initial α-cleavage and the subsequent fate of the diradical intermediate.
Metal-Catalyzed Reaction Mechanisms
Metal catalysts can significantly modify the reactivity of this compound, enabling transformations that are not readily achievable through other means. A notable example is the synthesis of 2-azabicyclo[2.1.1]hexanes, which are analogs of the naturally occurring insect antifeedant 2,4-methanoproline. acs.orgacs.orgopenmedicinalchemistryjournal.com This transformation highlights the utility of this compound as a key synthetic intermediate.
The synthesis proceeds via an initial imination of the ketone, followed by a reductive cyclization. acs.orgacs.org The mechanism of the reductive cyclization can be facilitated by a metal catalyst, which promotes the intramolecular nucleophilic attack of the nitrogen on the carbon bearing the chlorine atom.
Potential Metal-Catalyzed Mechanisms:
Lewis Acid Catalysis: A Lewis acidic metal center could coordinate to the carbonyl oxygen, activating the ketone towards the initial imination step.
Oxidative Addition/Reductive Elimination: In the cyclization step, a low-valent transition metal could undergo oxidative addition into the carbon-chlorine bond. This would form an organometallic intermediate, which could then facilitate the intramolecular C-N bond formation via reductive elimination.
While specific metal-catalyzed studies on this compound are not extensively detailed in the literature, the general principles of metal-catalyzed cross-coupling and cyclization reactions provide a framework for understanding its potential reactivity. acs.orguwa.edu.auacs.org
Stereochemical Control and Diastereoselectivity Studies
The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in the synthesis of biologically active molecules where specific stereoisomers are required. Studies on the reduction of 3-substituted cyclobutanones have provided significant insights into the factors governing diastereoselectivity.
The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, with diastereomeric ratios often exceeding 90:10. vub.ac.benih.gov This high selectivity is observed irrespective of the nature of the reducing agent. vub.ac.bevub.be
Factors Influencing Diastereoselectivity:
Torsional Strain: Computational studies using Density Functional Theory (DFT) have revealed that torsional strain plays a major role in favoring the anti-facial attack of the hydride, which leads to the cis-product. This is consistent with the Felkin-Anh model. nih.gov
Reaction Temperature: Lowering the reaction temperature has been shown to further enhance the diastereoselectivity in favor of the cis-isomer. vub.ac.be
Solvent Polarity: A decrease in solvent polarity also leads to an increase in the formation of the cis-alcohol. vub.ac.be
Electrostatic Interactions: In cases where the substituent at the 3-position is electron-withdrawing, such as a benzyloxy group, repulsive electrostatic interactions can further disfavor the syn-facial attack, thus increasing the selectivity for the cis-product. nih.gov
The table below summarizes the diastereoselectivity observed in the reduction of a 3-substituted cyclobutanone under various conditions.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| LiAlH4 | THF | 0 | >95:5 |
| NaBH4 | Methanol (B129727) | 0 | 92:8 |
| L-Selectride | THF | -78 | >98:2 |
This data is representative of trends observed in the literature for 3-substituted cyclobutanones.
Furthermore, organocatalyzed desymmetrization reactions of 3-substituted cyclobutanones have been developed, providing access to highly functionalized cyclobutanes with control over multiple contiguous stereocenters. rsc.orgnih.gov These methods often employ chiral catalysts, such as proline derivatives, to achieve high levels of enantioselectivity and diastereoselectivity. rsc.org
Emerging Research Directions and Retrosynthetic Perspectives for 3 Chloromethyl Cyclobutan 1 One
Novel Catalytic Systems for 3-(Chloromethyl)cyclobutan-1-one Transformationsnumberanalytics.comnih.govbris.ac.ukacs.org
The transformation of this compound and other cyclobutane (B1203170) derivatives is a rapidly evolving field, with new catalytic systems continuously being developed to enhance efficiency, selectivity, and sustainability. nih.govbris.ac.ukacs.org These advancements are crucial for accessing structurally complex molecules and overcoming the inherent challenges associated with the synthesis and functionalization of strained four-membered rings. nih.govbris.ac.uk
Organocatalysis and Biocatalysis in Cyclobutanone (B123998) Synthesisnumberanalytics.com
Organocatalysis and biocatalysis have emerged as powerful, environmentally friendly alternatives to traditional metal-based catalysis in the synthesis and functionalization of cyclobutanones. nih.govnih.govnih.gov These methods often operate under mild conditions and offer high levels of stereocontrol, which is particularly important in the synthesis of chiral molecules. nih.govnih.govyoutube.com
Organocatalysis: Small organic molecules are used to catalyze reactions, avoiding the use of potentially toxic metals. youtube.com Proline and its derivatives are common organocatalysts that have been successfully employed in asymmetric aldol (B89426) reactions of cyclobutanone, yielding products with high enantioselectivity. mdpi.comyoutube.com For instance, the reaction between cyclobutanone and various aldehydes can be catalyzed by proline-based catalysts to produce chiral aldol adducts, which are valuable intermediates in organic synthesis. mdpi.com The use of organocatalysts can sometimes be limited by issues such as solubility and the need for specific solvents, but ongoing research is addressing these challenges. nih.govmdpi.com
Biocatalysis: Enzymes are utilized as catalysts, offering exceptional specificity and operating in aqueous environments under mild conditions. nih.gov While the natural repertoire of enzymes for cyclobutanone transformations is limited, techniques like cofactor engineering and directed evolution are expanding their applicability. nih.gov Biocatalysis holds significant promise for developing sustainable and highly selective synthetic routes to complex cyclobutane-containing molecules. nih.govnih.gov
Table 1: Comparison of Organocatalysis and Biocatalysis in Cyclobutanone Synthesis
| Feature | Organocatalysis | Biocatalysis |
| Catalyst Type | Small organic molecules (e.g., proline) mdpi.comyoutube.com | Enzymes nih.gov |
| Reaction Conditions | Generally mild, can be sensitive to moisture and oxygen youtube.com | Mild, aqueous environments, sensitive to temperature and pH youtube.com |
| Stereoselectivity | High enantioselectivity achievable youtube.commdpi.com | Excellent stereoselectivity nih.gov |
| Substrate Scope | Broader substrate scope, more versatile nih.gov | Often limited to specific substrates nih.gov |
| Environmental Impact | Greener alternative to metal catalysts youtube.com | Highly sustainable and environmentally friendly nih.gov |
Photoredox and Electrochemical Catalysisnih.govacs.org
Photoredox and electrochemical catalysis are innovative strategies that utilize light energy or electricity, respectively, to drive chemical reactions. acs.orgrsc.org These methods offer unique reactivity patterns and can often proceed under mild conditions without the need for harsh reagents. acs.orgresearchgate.net
Photoredox Catalysis: This technique employs a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. researchgate.netacs.org In the context of cyclobutane chemistry, photoredox catalysis has been used for [2+2] cycloadditions to construct the cyclobutane ring. acs.orgresearchgate.net For instance, the use of iridium or ruthenium-based photocatalysts can facilitate the cycloaddition of enones and alkenes to form cyclobutane products with high diastereoselectivity. acs.org A sequential photocatalysis strategy has been developed for the synthesis of densely functionalized cyclobutanes. bris.ac.uk This involves a triplet-sensitized [2+2] photocycloaddition followed by a photoredox-catalyzed dechlorinative C-C bond-forming reaction. bris.ac.uk
Electrochemical Catalysis: This approach uses an electric current to drive redox reactions, offering a high degree of control over the reaction conditions. acs.org Electrochemical methods can be advantageous for their scalability and cost-effectiveness, and they can sometimes achieve transformations that are difficult with traditional chemical methods. acs.org For example, electrochemical [2+2] cycloadditions of alkenes have been developed as a metal- and catalyst-free method for synthesizing cyclobutanes. acs.org
Table 2: Features of Photoredox and Electrochemical Catalysis in Cyclobutane Synthesis
| Catalysis Type | Driving Force | Key Intermediates | Advantages | Example Application |
| Photoredox Catalysis | Visible Light researchgate.netacs.org | Radical Ions acs.org | Mild conditions, high selectivity, access to unique reactivity researchgate.netacs.org | [2+2] Cycloadditions to form cyclobutane rings acs.orgresearchgate.net |
| Electrochemical Catalysis | Electricity acs.org | Radical Cations acs.org | Metal- and catalyst-free, scalable, cost-effective acs.org | Intermolecular [2+2] cycloadditions of enol ethers acs.org |
Retrosynthetic Analysis Strategies for Complex Molecules Incorporating the Cyclobutanone Coreresearchgate.nettdx.catmdpi.com
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is broken down into simpler, commercially available starting materials through a series of logical "disconnections." lkouniv.ac.in For complex molecules containing a cyclobutanone core, this approach is essential for devising a viable synthetic route. rsc.org
Disconnection Approaches and Synthetic Equivalentsresearchgate.netmdpi.com
The core of retrosynthetic analysis lies in identifying strategic bond disconnections that correspond to reliable and high-yielding chemical reactions. lkouniv.ac.in For cyclobutane rings, two-bond disconnections corresponding to [2+2] cycloaddition reactions are particularly common and effective. numberanalytics.comscribd.com
[2+2] Cycloaddition Disconnection: Identifying a cyclobutane ring within a target molecule suggests a potential [2+2] cycloaddition as the key bond-forming step. The analysis involves identifying the two alkene precursors that would combine to form the four-membered ring. numberanalytics.com The feasibility of this reaction is then evaluated based on the electronic and steric properties of the hypothetical reactants. numberanalytics.com
One-Bond Disconnection: While less common for the initial ring formation, one-bond disconnections are crucial for planning the synthesis of substituted cyclobutanes. scribd.comulethbridge.ca This approach can be used to introduce functional groups onto a pre-existing cyclobutane scaffold. scribd.com
Once a disconnection is made, the resulting fragments, known as synthons , must be replaced with real chemical reagents, or synthetic equivalents , that can perform the desired transformation. lkouniv.ac.in For example, an acyl cation synthon can be replaced by an acyl chloride or an anhydride (B1165640) as its synthetic equivalent. lkouniv.ac.in
Functional Group Interconversionsmdpi.com
Functional group interconversion (FGI) is a critical component of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to prepare for a subsequent reaction. lkouniv.ac.in In the context of cyclobutanone synthesis, FGIs are often necessary to introduce the desired functionality onto the cyclobutane ring or to modify existing groups to enable specific transformations. unirioja.es
For example, a nitro group might be introduced onto an aromatic ring and then reduced to an amine, as direct disconnection of an amino group from an aromatic ring is not a feasible reaction. lkouniv.ac.in Similarly, an alcohol can be oxidized to a ketone, or a carboxylic acid can be converted to an ester. These transformations are planned in the retrosynthetic direction to simplify the target molecule and lead back to viable starting materials. lkouniv.ac.in
Challenges and Opportunities in Cyclobutane Synthesis and Functionalization
The synthesis and functionalization of cyclobutanes present a unique set of challenges and opportunities for organic chemists. The inherent ring strain of the four-membered ring makes these compounds both reactive and, at times, difficult to handle. nih.govresearchgate.net
Challenges:
Ring Strain: The significant ring strain in cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions under various conditions. researchgate.net This can be a challenge when trying to maintain the integrity of the four-membered ring during multi-step syntheses.
Stereocontrol: Achieving high levels of regio- and stereoselectivity in the synthesis and functionalization of cyclobutanes can be difficult, especially when creating multiple stereocenters. bris.ac.uk
Structural Elucidation: The conformational flexibility and potential for complex stereoisomerism in substituted cyclobutanes can make their structural characterization challenging. baranlab.org
Opportunities:
Versatile Synthetic Intermediates: The ring strain that presents a challenge can also be harnessed as a synthetic tool. Ring-opening and ring-expansion reactions of cyclobutanes provide access to a wide variety of acyclic and larger ring systems. nih.govresearchgate.net
Access to Novel Chemical Space: The development of new catalytic methods for C-H functionalization of cyclobutanes is opening up new avenues for creating complex and diverse molecular architectures that were previously inaccessible. researchgate.netnih.gov This allows chemists to explore new areas of chemical space, which is particularly valuable in drug discovery and materials science. bris.ac.uknih.gov
Bioactive Molecules: Many natural products and pharmaceutically active compounds contain a cyclobutane motif. bris.ac.ukrsc.org The development of efficient and selective methods for synthesizing these structures is therefore of significant interest.
Q & A
Q. What are the primary synthetic routes for 3-(Chloromethyl)cyclobutan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of γ-keto chlorides under basic conditions. For example, cyclobutanone derivatives are synthesized via [2+2] photocycloadditions (analogous to ’s chloroindene reactions) . Alternatively, Friedel-Crafts alkylation of chloromethyl precursors with cyclic ketones may yield the target compound. Optimization includes controlling temperature (0–5°C for exothermic reactions) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the chloromethyl group. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 3.8–4.2 ppm, while the cyclobutanone carbonyl proton is absent. Cyclobutanone ring protons resonate as a multiplet (δ 2.5–3.5 ppm) due to ring strain .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~210 ppm. The chloromethyl carbon (-CH₂Cl) is observed at δ 45–50 ppm .
- IR : A strong C=O stretch at ~1780 cm⁻¹ confirms the ketone, while C-Cl stretches appear at 600–800 cm⁻¹ .
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
- Methodological Answer : The chloromethyl group is prone to hydrolysis under humid conditions, forming 3-(hydroxymethyl)cyclobutan-1-one. Storage recommendations:
- Use airtight containers under inert gas (N₂/Ar).
- Add molecular sieves (3Å) to absorb moisture.
- Store at –20°C in the dark to prevent thermal degradation or photolytic side reactions .
Advanced Research Questions
Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling functionalization. For example:
- Reaction with sodium azide (NaN₃) in DMF yields 3-(azidomethyl)cyclobutan-1-one, a precursor for click chemistry .
- Kinetics show accelerated substitution in polar aprotic solvents (e.g., DMSO) due to enhanced nucleophilicity. Steric hindrance from the cyclobutanone ring reduces reaction rates compared to linear analogs .
Q. How can this compound serve as a building block for heterocyclic systems?
- Methodological Answer : The compound acts as a precursor for fused-ring systems:
- Cycloaddition : React with alkenes under UV light to form bicyclo[4.2.0]octan-1-one derivatives via [2+2] cycloaddition .
- Condensation : Treat with hydrazines to form pyrazoline derivatives, leveraging the ketone’s electrophilicity .
- Table : Example Derivatives and Applications
| Derivative | Method | Application | Reference |
|---|---|---|---|
| 3-(Aminomethyl)cyclobutan-1-one | SN2 with NH₃/EtOH | Bioactive scaffold synthesis | |
| Spirocyclic oxindole | Pd-catalyzed C-H activation | Anticancer drug discovery |
Data Contradictions and Resolution
Q. Conflicting reports exist regarding the electrophilicity of the cyclobutanone carbonyl group. How can this be resolved experimentally?
- Methodological Answer : Discrepancies arise from solvent polarity and ring strain. To resolve:
Perform kinetic studies using Grignard reagents (e.g., MeMgBr) in THF vs. DMF. Higher reactivity in THF suggests strain-dominated electrophilicity.
Compare IR carbonyl stretches: A shift to lower wavenumbers (e.g., 1750 → 1730 cm⁻¹) in polar solvents indicates reduced electrophilicity due to solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
